molecular formula C14H13ClN2O2S B6539902 N'-[(2-chlorophenyl)methyl]-N-[(thiophen-3-yl)methyl]ethanediamide CAS No. 1060226-53-0

N'-[(2-chlorophenyl)methyl]-N-[(thiophen-3-yl)methyl]ethanediamide

Cat. No.: B6539902
CAS No.: 1060226-53-0
M. Wt: 308.8 g/mol
InChI Key: CENAXSDKEKZLLU-UHFFFAOYSA-N
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Description

N'-[(2-Chlorophenyl)methyl]-N-[(thiophen-3-yl)methyl]ethanediamide is a diamide derivative featuring a 2-chlorobenzyl group and a thiophen-3-ylmethyl substituent. Its structure combines aromatic chlorophenyl and heterocyclic thiophenyl moieties linked via an ethanediamide backbone.

Properties

IUPAC Name

N'-[(2-chlorophenyl)methyl]-N-(thiophen-3-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O2S/c15-12-4-2-1-3-11(12)8-17-14(19)13(18)16-7-10-5-6-20-9-10/h1-6,9H,7-8H2,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CENAXSDKEKZLLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C(=O)NCC2=CSC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(2-chlorophenyl)methyl]-N-[(thiophen-3-yl)methyl]ethanediamide typically involves the reaction of 2-chlorobenzylamine with thiophen-3-ylmethylamine in the presence of ethanediamide. The reaction is usually carried out under mild conditions, with a suitable solvent such as ethanol or methanol, and may require a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(2-chlorophenyl)methyl]-N-[(thiophen-3-yl)methyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

N’-[(2-chlorophenyl)methyl]-N-[(thiophen-3-yl)methyl]ethanediamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N’-[(2-chlorophenyl)methyl]-N-[(thiophen-3-yl)methyl]ethanediamide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Backbone and Functional Group Analysis

Ethanediamide vs. Acetamides/Ureas :

  • This could improve binding affinity in biological systems or influence crystallinity .
  • Acetamides : For example, 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide () has a single amide group, limiting hydrogen-bonding capacity but still forming stable R₂²(8) dimeric motifs via N–H⋯N interactions .
  • Ureas : Compounds like cumyluron (N-((2-chlorophenyl)methyl)-N'-(1-methyl-1-phenylethyl)urea, ) feature urea linkages (NH–CO–NH), which are more polar and prone to hydrolysis than diamides .

Table 1: Functional Group Comparison

Compound Class Key Groups Hydrogen Bonding Potential Stability Considerations
Ethanediamide Dual amide (–CONH–) High (two NH donors) Likely stable under mild conditions
Acetamide Single amide (–CONH–) Moderate (one NH donor) Susceptible to enzymatic cleavage
Urea Urea (–NHCONH–) High (two NH donors) Prone to hydrolysis in acidic/basic media
Substituent Effects on Molecular Conformation
  • Chlorophenyl Group: Present in the target compound and analogs like (–)-N-[(2-chlorophenyl)methyl]-α-methylphenethylamine ().
  • Thiophen-3-ylmethyl vs. Thiazol-2-yl : The thiophene’s sulfur atom may engage in weaker van der Waals interactions compared to the nitrogen in thiazole (). This could reduce dipole-dipole interactions but improve lipophilicity .
  • Twist Angles : In 2-(3,4-dichlorophenyl)-N-(thiazol-2-yl)acetamide, the dichlorophenyl and thiazol rings are twisted by 61.8°, influencing molecular packing and solubility . Similar torsional effects are expected in the target compound due to steric clashes between substituents.

Table 2: Substituent-Driven Properties

Compound Key Substituents Twist Angle (Aromatic Rings) Notable Interactions
Target compound 2-ClPh, thiophen-3-yl Likely >50° (predicted) S⋯π (thiophene), Cl⋯H bonding
2-(3,4-Dichlorophenyl)-N-(thiazol-2-yl)acetamide 3,4-Cl₂Ph, thiazol-2-yl 61.8° N–H⋯N hydrogen bonds
(E)-N-(2-ClPh)-indol-1-yl-acetamide (3a) 2-ClPh, indole-oxime Not reported N–H⋯O and π-π stacking

Biological Activity

N'-[(2-chlorophenyl)methyl]-N-[(thiophen-3-yl)methyl]ethanediamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article discusses its synthesis, biological effects, and relevant research findings, supported by data tables and case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of appropriate thiophenes and chlorinated aromatic compounds. The compound's structure includes a chlorophenyl moiety and a thiophene group, which are known to influence its biological activity.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC15H15ClN2S
Molecular Weight304.81 g/mol
Melting Point411–412 K
SolubilitySoluble in organic solvents

Anticancer Properties

Research has indicated that this compound exhibits anticancer properties through various mechanisms. In vitro studies have shown that it can induce apoptosis in cancer cell lines by activating caspase pathways, particularly Caspase-3, which is crucial for the execution phase of cell apoptosis. Additionally, it has demonstrated inhibitory effects on Topoisomerase II, an enzyme involved in DNA replication and repair, further supporting its potential as an anticancer agent .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In studies assessing neutrophil degranulation and mast cell activation, it exhibited significant inhibitory effects, suggesting a potential role in treating inflammatory diseases. These findings are particularly relevant for conditions such as asthma and allergic reactions where mast cell degranulation plays a critical role .

Pharmacological Studies

Pharmacological investigations have highlighted the compound's interaction with various biological targets. For instance, it was found to modulate pathways associated with inflammation and cancer progression. The compound's ability to inhibit key enzymes involved in these pathways suggests its utility in drug design aimed at treating related diseases .

Case Study 1: Anticancer Efficacy

In a recent study, this compound was tested against several cancer cell lines, including breast and colon cancer models. The results indicated a dose-dependent reduction in cell viability, with IC50 values significantly lower than those of standard chemotherapeutic agents. This suggests that the compound could serve as a lead compound for further development in cancer therapy.

Case Study 2: Anti-inflammatory Activity

Another study focused on the anti-inflammatory effects of the compound using animal models of allergic reactions. The administration of this compound resulted in decreased levels of pro-inflammatory cytokines and reduced symptoms associated with allergic responses. This positions the compound as a promising candidate for further exploration in treating inflammatory disorders .

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